molecular formula C17H21N3O4 B2894424 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide CAS No. 899999-02-1

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B2894424
CAS No.: 899999-02-1
M. Wt: 331.372
InChI Key: JOKOMZNPPHQLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide (CAS# 899999-02-1) is an organic compound with a molecular formula of C17H21N3O4 and a molecular weight of 331.37 g/mol . This high-specificity molecule features a furan ring and a methoxyphenyl group, which contribute to its distinct electronic properties and molecular recognition capabilities . The presence of both amide bonds and a tertiary amine group in its structure suggests potential for metal ion chelation and catalytic activity, making it a compound of interest in various research fields . Its balanced design of a π-conjugated system and polar functional groups results in good solubility in organic solvents and excellent thermal stability, facilitating its handling and application in synthetic chemistry and materials science . The compound is offered with a purity of 90% or higher and is available for research purposes in quantities ranging from 1mg to 50mg . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-20(2)14(15-8-5-9-24-15)11-18-16(21)17(22)19-12-6-4-7-13(10-12)23-3/h4-10,14H,11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKOMZNPPHQLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)OC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide (CAS Number: 899999-02-1) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H21N3O4
  • Molecular Weight : 331.3663 g/mol
  • SMILES Notation : COc1cccc(c1)NC(=O)C(=O)NCC(c1ccco1)N(C)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes.

  • Reactive Oxygen Species (ROS) Production : The compound has been shown to induce ROS production, which plays a critical role in mediating apoptosis in certain cell types, particularly in parasitic infections such as leishmaniasis .
  • Leishmanicidal Activity : In studies involving Leishmania species, the compound demonstrated significant leishmanicidal activity. It exhibited an IC50 value of 3.21 µM against L. mexicana promastigotes, indicating potent efficacy compared to standard treatments like Miltefosine .
  • Mechanistic Insights :
    • Ultrastructural studies revealed that treatment with the compound led to membrane blebbing and mitochondrial damage in parasites, suggesting an apoptotic-like process .
    • The compound also inhibited the activity of recombinant L. mexicana arginase by 68.27%, indicating a potential mechanism for its leishmanicidal effects .

Case Studies and Experimental Findings

Several studies have explored the biological effects of this compound:

Table 1: Summary of Biological Activities

ActivityTarget OrganismIC50 Value (µM)Reference
LeishmanicidalL. mexicana3.21
LeishmanicidalL. amazonensis62.44
LeishmanicidalL. infantum101.85
Arginase InhibitionL. mexicana-

Pharmacological Implications

The findings suggest that this compound could be a promising candidate for further development as an antileishmanial agent. Its ability to induce apoptosis in parasites through ROS production and inhibit critical enzymes highlights its potential therapeutic applications.

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Studies assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Toxicological Profiles : Understanding the safety and potential side effects associated with long-term use.
  • Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound.

Comparison with Similar Compounds

N-(2-Dimethylaminoethyl)-Furoquinolinone Derivatives

A structurally related compound, N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide (compound 1h in ), shares the dimethylaminoethyl and furan moieties. Key differences include the fused quinolinone system and additional methyl substituents. This compound demonstrated potent antitumor activity against P388 and A549 cells (IC₅₀ = 14.45 μM and 20.54 μM, respectively), outperforming its parent compound (IC₅₀ > 100 μM) . The dimethylaminoethyl side chain likely enhances cellular uptake and target binding, a feature that may extend to the queried ethanediamide derivative.

5-Substituted Amonafide Analogs

Amonafide analogs with 5-position modifications (e.g., 3a, 3b, 4b) exhibit IC₅₀ values as low as 0.23 μM against P388D1 cells . While these lack the ethanediamide backbone, their dimethylaminoalkyl chains and aromatic systems highlight the importance of amine positioning for reducing toxicity while retaining activity.

Ethanediamide Derivatives with Heterocyclic Modifications

N-[2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide

This compound () replaces the furan with a bithiophene group, increasing hydrophobicity and altering electronic properties. No bioactivity data are provided, but the structural shift suggests divergent target selectivity .

N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide

The acetamidophenyl group may improve hydrogen-bonding interactions compared to methoxy substituents.

Pharmaceutical Analogs: Ranitidine and Related Compounds

Ranitidine (), a histamine H₂ antagonist, shares the dimethylaminomethylfuran motif. Its structural similarity underscores the furan-dimethylamino combination’s relevance in drug design, though the ethanediamide backbone distinguishes the queried compound’s mechanism from ranitidine’s sulfonamide-based activity .

Comparative Data Table

Compound Name Key Structural Features Bioactivity (IC₅₀ or Application) Reference
N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide Furan, dimethylaminoethyl, 3-methoxyphenyl Hypothesized antitumor activity N/A
N-(2-Dimethylaminoethyl)-furoquinolinone (1h) Fused quinolinone, dimethylaminoethyl IC₅₀ = 14.45 μM (P388), 20.54 μM (A549)
5-(Dimethylaminoethylamino)-amonafide (3a) Naphthalimide, dimethylaminoethyl IC₅₀ = 0.69 μM (HeLa)
N-[2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide Bithiophene, chlorofluorophenyl No data reported
Ranitidine Dimethylaminomethylfuran, nitroethenediamine H₂ receptor antagonist (150 mg dose)

Key Research Findings and Trends

Dimethylamino-Furan Synergy: Compounds combining dimethylamino and furan groups (e.g., ranitidine, 1h) show enhanced bioactivity due to improved solubility and target engagement .

Substituent Effects : Methoxy groups (electron-donating) vs. halogens (electron-withdrawing) modulate electronic profiles and binding kinetics. For example, 3-methoxyphenyl may favor π-π interactions, while chlorofluorophenyl enhances halogen bonding .

Heterocyclic Swaps : Replacing furan with thiophene or bithiophene alters redox stability and hydrophobicity, impacting pharmacokinetics .

Preparation Methods

Synthesis of Intermediate A: 2-(Dimethylamino)-2-(furan-2-yl)ethylamine

The synthesis of Intermediate A typically proceeds via a Mannich reaction, leveraging furan-2-carbaldehyde, dimethylamine, and a formaldehyde equivalent. A modified protocol adapted from furan alkylation strategies (US8324409B2) employs:

  • Reactants : Furan-2-carbaldehyde (1.0 eq), dimethylamine hydrochloride (1.2 eq), paraformaldehyde (1.1 eq)
  • Solvent : Ethanol/water (4:1 v/v)
  • Conditions : Reflux at 80°C for 12 hours under nitrogen
  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7)

Critical to this step is the prevention of furan ring oxidation, achieved by maintaining an inert atmosphere and avoiding strong oxidizing agents.

Synthesis of Intermediate B: N'-(3-Methoxyphenyl)ethanediamide Acid

Intermediate B is synthesized via nucleophilic acyl substitution of ethanedioyl chloride with 3-methoxyaniline:

  • Reactants : Ethanedioyl chloride (1.05 eq), 3-methoxyaniline (1.0 eq)
  • Solvent : Dichloromethane (DCM), 0°C to room temperature
  • Base : Triethylamine (2.5 eq) to scavenge HCl
  • Yield : 85–88% after recrystallization (ethanol/water)

Amide Coupling Strategies

Coupling Intermediates A and B requires careful selection of activating agents to prevent epimerization and ensure high regioselectivity. Three principal methods have been validated:

Carbodiimide-Mediated Coupling

Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):

Parameter Value
Molar Ratio (A:B) 1:1.05
Activator EDCl (1.2 eq), HOBt (1.2 eq)
Solvent DMF, anhydrous
Temperature 0°C → RT, 24 hours
Yield 74%
Purity (HPLC) >98%

This method, while reliable, necessitates rigorous moisture control to prevent side reactions.

Uranium Salt Activation

Employing HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium):

  • Advantage : Faster reaction kinetics (6–8 hours)
  • Limitation : Higher cost and purification challenges due to uranium byproducts
  • Optimized Conditions :
    • HATU (1.1 eq), DIPEA (3.0 eq) in DCM
    • Yield: 82% with 97% purity

Enzymatic Coupling

A novel approach using immobilized lipase B from Candida antarctica (CAL-B):

  • Solvent : Tert-butyl alcohol
  • Temperature : 45°C, 48 hours
  • Conversion : 65% (equilibrium-driven, requires excess amine)
  • Green Chemistry Merit : Eliminates toxic reagents but suffers from scalability issues

One-Pot Tandem Synthesis

Recent advances in patent literature (WO2022056100A1) describe a one-pot method integrating Intermediate A synthesis and amide bond formation:

  • Mannich Reaction : Furan-2-carbaldehyde + dimethylamine + formaldehyde → Intermediate A
  • In Situ Activation : Addition of ethanedioyl chloride and 3-methoxyaniline
  • Sequential Coupling : EDCl/HOBt added directly to the reaction mixture

Key Parameters :

  • Solvent Switch : Ethanol → DMF after Intermediate A formation
  • Temperature Gradient : 80°C (Step 1) → 0°C (Step 2)
  • Overall Yield : 61% with 95% purity

This method reduces purification steps but requires precise stoichiometric control to minimize dimerization.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.42 (d, J = 1.8 Hz, 1H, furan H-3)
    • δ 6.78 (dd, J = 3.2 Hz, 1H, furan H-4)
    • δ 3.81 (s, 3H, OCH₃)
    • δ 2.24 (s, 6H, N(CH₃)₂)
  • HRMS (ESI+) : m/z calculated for C₁₈H₂₄N₃O₃ [M+H]⁺: 330.1818, found: 330.1815

Chromatographic Purity Assessment

Method Column Mobile Phase Retention Time Purity
HPLC (UV 254 nm) C18, 5 μm, 250 × 4.6 mm Acetonitrile/water (55:45) + 0.1% TFA 12.7 min 98.2%
UPLC-MS HSS T3, 1.8 μm Gradient: 5–95% MeOH in 10 min 6.3 min 99.1%

Challenges and Mitigation Strategies

Furan Ring Stability

The electron-rich furan moiety is prone to electrophilic attack and oxidation. Mitigation includes:

  • Strict Oxygen Exclusion : Use of Schlenk techniques for sensitive steps
  • Low-Temperature Processing : Maintaining reactions below 30°C during acylations

Amine Prototropy

The dimethylamino group’s basicity (pKa ~10.5) necessitates pH control during aqueous workups to prevent premature protonation and solubility issues.

Q & A

Basic: What are the standard synthetic routes for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide?

Answer:
The compound is typically synthesized via multi-step condensation reactions. A common approach involves:

  • Step 1: Reacting 3-methoxyphenylamine with ethanedioyl chloride to form the ethanediamide backbone.
  • Step 2: Introducing the 2-(dimethylamino)-2-(furan-2-yl)ethyl group through nucleophilic substitution or amide coupling. Ethanol or dichloromethane is often used as a solvent, with reaction temperatures maintained at 40–60°C for optimal yield .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is employed to isolate the product.

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Critical parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst Use: Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) accelerate coupling reactions.
  • Temperature Control: Lower temperatures (−20°C to 0°C) reduce byproduct formation during sensitive steps like amide bond formation .
  • Real-Time Monitoring: TLC or HPLC tracks reaction progress, enabling timely quenching to prevent degradation.

Basic: What spectroscopic techniques are used for structural characterization?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.2–2.8 ppm (dimethylamino protons), δ 6.3–7.5 ppm (furan and methoxyphenyl aromatic protons) .
    • ¹³C NMR: Carbonyl groups appear at δ 165–170 ppm .
  • Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
  • FT-IR: Amide C=O stretch at ~1650 cm⁻¹ .

Advanced: How can complex spectral overlaps (e.g., furan vs. methoxyphenyl signals) be resolved?

Answer:

  • 2D NMR (COSY, HSQC): Differentiates overlapping aromatic protons by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Deuterated Solvent Swapping: Using DMSO-d₆ instead of CDCl₃ shifts exchangeable protons (e.g., NH) for clearer analysis.
  • Computational Prediction: Tools like ACD/Labs or ChemDraw simulate spectra to assign challenging peaks .

Basic: What biological activities are associated with this compound?

Answer:
Preliminary studies suggest:

  • Antimicrobial Activity: Furan and methoxyphenyl groups may disrupt microbial cell membranes .
  • Enzyme Inhibition: Potential interactions with cytochrome P450 or kinases due to electron-rich moieties .
  • Neuroactive Potential: Dimethylamino groups resemble neurotransmitter analogs, indicating CNS applications .

Advanced: How to design experiments to elucidate its mechanism of action against a novel target?

Answer:

  • Target Identification: Use affinity chromatography or SPR to screen binding partners.
  • In Silico Docking (AutoDock, Schrödinger): Predict interactions with proteins like GPCRs or ion channels .
  • Functional Assays: Measure IC₅₀ in enzyme inhibition assays (e.g., fluorogenic substrates) or cell viability (MTT assay) .

Basic: What chemical modifications enhance stability or bioactivity?

Answer:

  • Derivatization:
    • Acylation: Introduce electron-withdrawing groups to the amide nitrogen to stabilize against hydrolysis.
    • Heterocycle Replacement: Swap furan with thiophene for improved lipophilicity .
  • Protecting Groups: Boc or Fmoc on the dimethylamino group prevents undesired protonation .

Advanced: How to address contradictions in reported synthetic yields or biological data?

Answer:

  • Reproducibility Checks: Verify purity (HPLC ≥95%), solvent batch effects, and atmospheric controls (e.g., inert gas).
  • Meta-Analysis: Compare datasets across studies (e.g., PubChem, Reaxys) to identify outliers .
  • Mechanistic Studies: Use kinetic profiling (e.g., Eyring plots) to resolve discrepancies in reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.